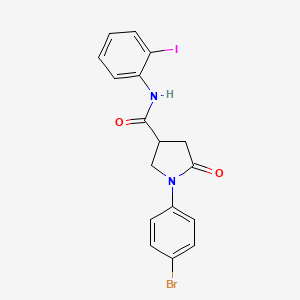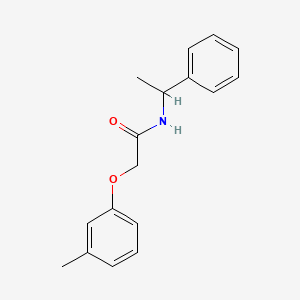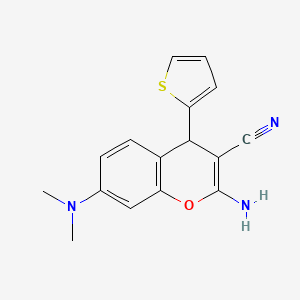
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and an amide group. MPTP is a potent inhibitor of monoamine oxidase (MAO) and has been used to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
作用机制
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is metabolized by MAO-B to form the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ enters the neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. This compound has also been shown to inhibit the activity of MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
实验室实验的优点和局限性
The advantages of using 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in lab experiments include its selectivity for dopaminergic neurons in the substantia nigra of the brain, which allows for the study of the mechanisms of Parkinson's disease. This compound is also a potent inhibitor of MAO, which allows for the study of the role of this enzyme in the metabolism of neurotransmitters. However, the use of this compound in lab experiments is limited by its neurotoxicity and potential for causing Parkinson's disease-like symptoms in humans and non-human primates.
未来方向
For research on 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide include the development of new compounds that selectively target dopaminergic neurons in the substantia nigra of the brain without causing neurotoxicity. This could lead to the development of new therapies for Parkinson's disease. Additionally, further research is needed to fully understand the role of MAO in the metabolism of neurotransmitters and the potential therapeutic applications of MAO inhibitors.
合成方法
The synthesis of 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form the intermediate 3-(4-methylphenyl)-1-phenyl-2-propen-1-one. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazide derivative, which is cyclized with phosphorus oxychloride to form this compound.
科学研究应用
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra of the brain. This compound has also been used to study the role of MAO in the metabolism of neurotransmitters, as it is a potent inhibitor of this enzyme.
属性
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14-7-9-15(10-8-14)18-17(19(25)22-20-21-11-12-26-20)13-24(23-18)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVNBHOJFRFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)



![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)
![2,2'-[{5-[(2,2-dimethylpropanoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5148724.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)
![5-oxo-5-[2-(phenylacetyl)hydrazino]pentanoic acid](/img/structure/B5148745.png)

![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)

